N,N,N-Triethylbenzenaminium chloride
Description
Research Significance and Scope of Investigation
The primary research significance of N,N,N-Triethylbenzenaminium chloride and similar quaternary ammonium (B1175870) salts lies in their function as phase-transfer catalysts (PTC). adpharmachem.com Phase-transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. operachem.com The catalyst, possessing both hydrophilic (the charged ammonium center) and lipophilic (the phenyl and ethyl groups) properties, transports a reactant from one phase to another where the reaction can proceed.
The scope of investigation for compounds like this compound includes a variety of organic reactions:
Nucleophilic Substitution Reactions: Facilitating reactions such as C, N, O, and S-alkylations. jetir.org Quaternary ammonium salts are instrumental in transferring nucleophiles from an aqueous solution to an organic solution where the substrate is located. operachem.com
Generation of Dichlorocarbene (B158193): These catalysts are used in the generation of dichlorocarbene from chloroform (B151607) for addition reactions to olefins, a key step in the synthesis of cyclopropane (B1198618) derivatives. researchgate.net
Polymerization Reactions: Quaternary ammonium compounds can be involved in polymerization processes, sometimes acting as initiators or as components of the resulting polymer structure. rsc.orgmdpi.comresearchgate.netgoogle.com
Electrochemical Applications: The ionic nature of these salts makes them suitable for investigation as electrolytes or components in electrochemical systems, such as in the electrodeposition of metals. adpharmachem.commdpi.com
Research in this area often involves kinetic studies to determine reaction mechanisms and to compare the efficiency of different catalysts. The structure of the catalyst, including the size of the alkyl groups (e.g., ethyl vs. methyl), significantly influences its catalytic activity. researchgate.netcore.ac.uk
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 7430-15-1 |
| Molecular Formula | C₁₂H₂₀ClN |
| Molecular Weight | 213.75 g/mol |
This table is interactive. You can sort and filter the data.
Historical Development and Evolution of Research Trajectories
The academic exploration of quaternary ammonium salts is intrinsically linked to the development of phase-transfer catalysis. While early examples of what would later be termed PTC were reported in the 1940s, the field began to gain significant momentum in the 1960s. princeton.edu The pioneering work of chemists like Mieczysław Mąkosza, who formulated the first mechanistic hypotheses for PTC, was crucial in establishing it as a rational and predictable synthetic method. princeton.edu
Initially, research focused on simple and readily available catalysts like benzyltriethylammonium chloride. The trajectory of research then evolved towards synthesizing and evaluating a wider array of quaternary ammonium salts, including those with varying alkyl and aryl substituents like this compound. The goal was to understand the structure-activity relationship—how changes in the catalyst's structure affect its performance in terms of reaction rate and yield. illinois.edunih.govresearchgate.net
The evolution of research can be summarized in key stages:
Early Observations: Initial use of quaternary ammonium salts in two-phase reactions without a full mechanistic understanding.
Mechanistic Elucidation: Systematic studies in the mid-20th century established the principles of phase-transfer catalysis, distinguishing between interfacial and extraction mechanisms. illinois.edu
Catalyst Optimization: Synthesis and testing of a broad range of 'onium' salts to find catalysts with optimal lipophilicity and reactivity for specific applications. This is the context where this compound and its analogues were investigated.
Asymmetric Catalysis: Development of chiral quaternary ammonium salts for enantioselective synthesis, a major advancement in the field. core.ac.uk
Current Research Landscape and Emerging Academic Trends
The current research landscape for quaternary ammonium salts continues to be vibrant, driven by the principles of green and sustainable chemistry. youtube.comcas.org These compounds are central to developing more environmentally benign chemical processes.
Emerging academic trends include:
Ionic Liquids: Quaternary ammonium salts are a fundamental class of ionic liquids—salts that are liquid at or near room temperature. tcichemicals.com Research is exploring their use as "green" recyclable solvents and catalysts for a multitude of reactions, moving away from volatile organic compounds. nih.govmdpi.com The specific properties of this compound could be relevant in the design of task-specific ionic liquids.
Advanced Materials Science: These compounds are being incorporated into polymers and nanocomposites. mdpi.com Cationic polymers derived from quaternary ammonium monomers are studied for applications ranging from water treatment to biomedical materials. mdpi.com
Catalyst Design and Efficiency: There is a continuous drive to design more robust, efficient, and selective phase-transfer catalysts. youtube.com This includes the development of multi-site catalysts and the use of computational modeling to predict catalyst performance, which can help in the rational design of new catalysts with tailored properties. researchgate.netillinois.edu
New Synthetic Applications: Researchers continue to find new applications for these catalysts in complex organic synthesis, for example, in C-H bond activation and methylation reactions, where phenyl-substituted ammonium salts have been shown to act as reagents. nih.gov
Table 2: Research Applications of Phenyl-Substituted Quaternary Ammonium Salts
| Application Area | Specific Use | Example Compound Mentioned in Research |
|---|---|---|
| Organic Synthesis | Phase-Transfer Catalyst for Alkylation | Phenyltrimethylammonium chloride |
| Organic Synthesis | Methylating Agent | Phenyltrimethylammonium iodide |
| Materials Science | Clay Nanocomposites | Phenyltrimethylammonium chloride |
This table is interactive and provides examples of applications for a closely related compound, illustrating the research context for this compound.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
triethyl(phenyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N.ClH/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTMDIORIDZWQN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)C1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
310-24-7 (Parent) | |
| Record name | Benzenaminium, N,N,N-triethyl-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007430151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20995823 | |
| Record name | N,N,N-Triethylanilinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20995823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7430-15-1 | |
| Record name | Benzenaminium, N,N,N-triethyl-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007430151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Triethylanilinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20995823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Manufacturing Processes
Established Synthetic Routes for N,N,N-Triethylbenzenaminium Salts
The primary and most established route for synthesizing N,N,N-Triethylbenzenaminium salts is the quaternization of N,N-diethylaniline. This reaction, a classic example of the Menshutkin reaction, involves the treatment of the tertiary amine with an ethyl halide. wikipedia.org
Quaternization Reactions of Tertiary Amines
The core of the synthesis is the reaction where the lone pair of electrons on the nitrogen atom of N,N-diethylaniline attacks the electrophilic carbon of an ethyl halide. This forms a new carbon-nitrogen bond, resulting in the positively charged N,N,N-Triethylbenzenaminium cation. The reaction is a bimolecular nucleophilic substitution (SN2) process. wikipedia.orgresearchgate.net
The quaternization is achieved by reacting N,N-diethylaniline with an appropriate ethylating agent, typically an ethyl halide. The general reactivity trend for the halide leaving group in SN2 reactions, including the Menshutkin reaction, is I > Br > Cl. wikipedia.orgnd.edu Consequently, ethyl iodide is the most reactive, followed by ethyl bromide and then ethyl chloride. While ethyl chloride would directly yield the desired product, its lower reactivity often necessitates more forcing conditions or results in slower reaction rates compared to the other halides. wikipedia.org Therefore, a common strategy involves using the more reactive ethyl iodide or bromide to form the quaternary ammonium (B1175870) iodide or bromide salt, which is then converted to the chloride salt in a subsequent step.
Reaction Scheme:
C6H5N(C2H5)2 + C2H5X → [C6H5N(C2H5)3]+X-
(Where X = Cl, Br, or I)
The rate of the Menshutkin reaction is profoundly influenced by the reaction conditions, particularly the solvent system. nih.govarxiv.orgacs.org The reaction proceeds from neutral, non-polar reactants to a charged, ionic product. The transition state is highly polar, with significant charge separation. researchgate.netsemanticscholar.org Therefore, the choice of solvent is critical for stabilizing this transition state and accelerating the reaction.
Polar aprotic solvents such as acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are particularly effective at increasing the reaction rate. researchgate.netnih.gov These solvents can solvate the developing cation without strongly hydrogen-bonding to the amine nucleophile, which would reduce its reactivity. rsc.org Studies on similar quaternization reactions show that the rate constant increases with the dielectric constant of the medium. researchgate.netsemanticscholar.org Protic solvents, like alcohols, can also be used, but their ability to hydrogen bond with the starting amine can sometimes temper the rate increase. rsc.org
Temperature is another key variable. As with most chemical reactions, increasing the temperature generally increases the reaction rate. researchgate.netsemanticscholar.org Reactions may be conducted at room temperature or heated to reflux to reduce reaction times, depending on the reactivity of the specific ethyl halide used. wikipedia.org
| Solvent Type | Examples | Effect on Reaction Rate | Reasoning |
|---|---|---|---|
| Polar Aprotic | Acetonitrile, DMSO, Acetone | Significant Acceleration | Stabilizes the polar transition state without deactivating the amine nucleophile. researchgate.netnih.govresearchgate.net |
| Polar Protic | Methanol, Ethanol | Moderate Acceleration | Stabilizes the transition state, but can also form hydrogen bonds with the amine, slightly reducing its nucleophilicity. rsc.org |
| Nonpolar | Cyclohexane, Benzene (B151609) | Very Slow | Poor stabilization of the charged transition state leads to a high activation energy barrier. arxiv.orgacs.org |
Counterion Exchange for N,N,N-Triethylbenzenaminium Chloride Formation
When the initial quaternization is performed with a more reactive halide like ethyl iodide or bromide, the resulting product is N,N,N-Triethylbenzenaminium iodide or bromide. To obtain the target compound, this compound, a counterion exchange, or anion metathesis, reaction is necessary. researchgate.net
Anion metathesis involves swapping the initial anion (e.g., I- or Br-) for a chloride anion (Cl-). There are several effective methods to achieve this:
Precipitation Method: A common strategy involves treating an aqueous or alcoholic solution of the quaternary ammonium iodide or bromide with a silver salt, typically silver chloride (AgCl). researchgate.net Silver halides (AgI and AgBr) are highly insoluble in water and will precipitate out of the solution, driving the reaction forward. The resulting solution contains the desired this compound, which can be isolated after filtering off the silver halide precipitate. researchgate.netpsu.edu
Anion Exchange Resins: Another versatile method is the use of an anion exchange resin. researchgate.netnih.gov These are solid polymer supports containing bound quaternary ammonium groups that are pre-loaded with a specific anion. To perform the exchange, a solution of N,N,N-Triethylbenzenaminium iodide or bromide is passed through a column packed with a resin in its chloride form (Resin+-Cl-). The resin captures the iodide or bromide ions and releases chloride ions into the solution, resulting in an eluate of pure this compound. researchgate.netgoogle.com This method is efficient and avoids contamination with metal salts.
Industrial Production Strategies and Process Optimization
On an industrial scale, the synthesis of quaternary ammonium salts like this compound requires optimization of cost, efficiency, safety, and throughput. rsc.org Manufacturing processes may be performed in large batch reactors or continuous flow systems. ulisboa.ptgoogle.com
Process optimization focuses on several key areas. rsc.org Reaction times are minimized by operating at elevated temperatures and sometimes pressures, particularly when using less reactive alkylating agents like ethyl chloride. google.com This often involves the use of sealed, high-pressure reactors. nih.gov Solvent selection is critical not only for reaction rate but also for cost, safety (flash point), and ease of removal during product workup.
Large-Scale Quaternization Techniques
On an industrial scale, the synthesis of quaternary ammonium salts like this compound is typically performed in batch reactors. ulisboa.pt This method allows for the production of large quantities in a single run. The process involves charging a suitably sized reactor with the tertiary amine (N,N-diethylaniline) and the alkylating agent (an ethyl halide). Often, a polar solvent is used to facilitate the reaction, as the Menschutkin reaction rate is enhanced in such media. wikipedia.org
The reaction is exothermic, and therefore, temperature control is a critical parameter in large-scale batch production. The reaction mixture is typically heated to a specific temperature and held for several hours to ensure the completion of the reaction. google.com For instance, similar quaternization reactions are conducted at temperatures ranging from 80-125°C in a closed vessel to manage the pressure buildup from volatile reactants like ethyl chloride. google.com After the reaction is complete, the product may be purified through steps such as filtration to remove any solid byproducts and distillation to remove the solvent. The final product is then dried to obtain a solid powder. google.com
Below is a data table outlining typical parameters for the large-scale batch synthesis of a quaternary ammonium salt, based on analogous industrial processes.
| Parameter | Typical Value/Condition | Rationale/Notes |
|---|---|---|
| Reactants | N,N-diethylaniline and Ethyl Chloride/Bromide | Stoichiometric or slight excess of the alkylating agent may be used to ensure complete conversion of the amine. |
| Reactor Type | Jacketed, glass-lined or stainless steel batch reactor/autoclave | Material choice depends on the corrosivity (B1173158) of reactants and reaction conditions. Jacketing allows for precise temperature control. |
| Solvent | Ethanol, Acetonitrile, or no solvent | Polar solvents can accelerate the SN2 reaction. Solventless reactions are possible but may require higher temperatures and pressures. wikipedia.orggoogle.com |
| Temperature | 80 - 130 °C | Higher temperatures increase the reaction rate but must be controlled to prevent side reactions and manage pressure. google.com |
| Pressure | 2 - 10 atm (or higher) | Necessary when using volatile alkylating agents like ethyl chloride to maintain them in the liquid phase. google.com |
| Reaction Time | 4 - 24 hours | Dependent on temperature, reactants, and solvent. Reaction progress is monitored to determine completion. google.comnih.gov |
| Purification | Filtration, Recrystallization, Solvent Distillation | Steps to remove unreacted starting materials, byproducts, and solvent to achieve the desired product purity. |
Implementation of Continuous Flow Reactors
In recent years, the chemical industry has seen a shift towards process intensification, with continuous flow chemistry emerging as a powerful tool for the synthesis of various chemicals, including quaternary ammonium salts. tue.nl Continuous flow reactors, particularly microreactors, offer several advantages over traditional batch processes, such as enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher productivity. tue.nlqub.ac.uk
The synthesis of this compound in a continuous flow system would involve pumping streams of N,N-diethylaniline and the ethyl halide, potentially dissolved in a suitable solvent, into a static mixer. From there, the reaction mixture flows through a heated tube or coil reactor where the quaternization takes place. google.com The residence time in the reactor, which is equivalent to the reaction time in a batch process, can be precisely controlled by adjusting the flow rates of the reactant streams. rsc.org A patent for a similar process specifies reaction temperatures between 40-80°C and reaction times of 5-15 minutes for the continuous synthesis of a chloro quaternary ammonium salt. google.com
The improved heat transfer in microreactors allows for better control over the exothermic quaternization reaction, reducing the risk of thermal runaways and the formation of byproducts. This can lead to a purer product and higher yields. tue.nl The table below compares key aspects of batch and continuous flow processes for the synthesis of quaternary ammonium salts.
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Volumetric Productivity (kg/L/h) | Lower (e.g., ~0.054) | Significantly Higher (e.g., up to 6.3) tue.nl |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |
| Safety | Higher risk due to large volumes of reactants | Inherently safer due to small hold-up volume tue.nl |
| Scalability | Scaling up can be challenging | Easier to scale by numbering-up (running multiple reactors in parallel) or longer operation time |
| Control over Reaction Parameters | Good, but slower response to changes | Precise control over temperature, pressure, and residence time with rapid response |
| Reaction Time | Hours google.comnih.gov | Minutes google.com |
Purity Validation Methodologies in Industrial Production
Ensuring the purity of this compound is critical for its industrial applications. A robust quality control process relies on validated analytical methods to quantify the active ingredient and detect any impurities. The validation of these methods is typically performed according to guidelines from the International Council for Harmonisation (ICH). europa.eugavinpublishers.comomicsonline.org
The primary analytical technique for determining the assay and purity of quaternary ammonium salts is High-Performance Liquid Chromatography (HPLC). ulisboa.ptthermofisher.com An HPLC method for this compound would be validated for specificity, linearity, accuracy, precision, and robustness. gavinpublishers.comomicsonline.org Specificity ensures that the analytical signal is solely from the target compound and not from any impurities or degradation products. omicsonline.org
Potential impurities in the final product could include unreacted N,N-diethylaniline, residual ethyl halide, and byproducts from side reactions. In addition to HPLC for organic impurities, other analytical techniques are employed to control for different types of contaminants. Karl Fischer titration is the standard method for determining water content, while ion chromatography or titration methods like the Volhard method can be used to quantify residual halide ions. nih.gov
The following table summarizes the key analytical methods used in the quality control of industrially produced this compound.
| Analytical Method | Purpose | Typical Parameters/Conditions | Validation Parameters (as per ICH Q2(R2)) europa.eu |
|---|---|---|---|
| Reverse-Phase HPLC (RP-HPLC) | Assay of this compound; Detection and quantification of organic impurities. | Column: C18 or Phenyl-Hexyl nih.govMobile Phase: Acetonitrile/Ammonium formate (B1220265) buffer with formic acid nih.govrsc.orgDetection: UV at ~214 nm or Mass Spectrometry (MS/MS) rsc.orgmdpi.com | Accuracy, Precision (Repeatability, Intermediate Precision), Specificity, Linearity, Range, Limit of Detection (LOD), Limit of Quantitation (LOQ), Robustness. |
| Karl Fischer Titration | Determination of water content. | Coulometric or Volumetric titration. | Accuracy, Precision, Specificity. |
| Ion Chromatography (IC) | Quantification of residual halide (chloride) ions. | Anion exchange column with a conductivity detector. | Accuracy, Precision, Specificity, Linearity, Range, LOQ. |
| Gas Chromatography (GC) | Detection of volatile impurities (e.g., residual solvents or unreacted starting materials). | Headspace or direct injection with a Flame Ionization Detector (FID). | Specificity, Linearity, Range, LOD, LOQ. |
| Titrimetric Methods (e.g., Volhard) | Alternative for halide content determination. | Titration with a standardized silver nitrate (B79036) solution. | Accuracy, Precision, Specificity. |
Advanced Materials and Polymer Science Applications
Integration into Polymer Design and Synthesis
N,N,N-Triethylbenzenaminium chloride and its derivatives are integrated into polymer structures to serve several key functions, from initiating polymerization to forming the active sites in functional polymers like anion exchange membranes and cationic polyelectrolytes.
While not a conventional initiator, quaternary ammonium (B1175870) salts such as this compound can play a role in initiating polymerization processes, often as part of a catalyst system or as a phase transfer catalyst. In cationic polymerization, for instance, the generation of a carbocationic initiating species is essential. While strong Lewis acids are common initiators, quaternary ammonium salts can act as co-initiators or activators, influencing the polymerization rate and the properties of the resulting polymer.
Their function as phase transfer catalysts is also significant in polymerization. In systems where monomers and initiators are in different phases (e.g., aqueous and organic), a quaternary ammonium salt can facilitate the transfer of one reactant to the other phase, enabling the polymerization to proceed. The lipophilic benzene (B151609) ring and the hydrophilic quaternary ammonium group in this compound provide the necessary amphiphilic character for such applications.
Anion exchange membranes are crucial components in various electrochemical technologies, including fuel cells and water electrolyzers. The performance of these membranes is largely dependent on the properties of the cationic functional groups responsible for ion conduction. Quaternary ammonium cations are the most common functional groups used in AEMs, and the structure of the cation significantly impacts the membrane's stability and conductivity.
A major challenge in AEM technology is the chemical stability of the cationic groups in the high pH environment of an operating fuel cell. The hydroxide (B78521) ions, which are the charge carriers, can degrade the quaternary ammonium groups through mechanisms like Hofmann elimination and nucleophilic substitution. Research has shown that the stability of the cation is highly dependent on its structure. For instance, the absence of β-hydrogens relative to the nitrogen atom can prevent Hofmann elimination, a major degradation pathway. The benzylic position in N,N,N-Triethylbenzenaminium-type structures provides a site that is susceptible to nucleophilic attack, but modifications to the aryl ring and the alkyl chains can enhance stability.
Studies on various quaternary ammonium structures have provided insights into their relative stabilities. The table below summarizes the alkaline stability of different cationic groups, which can be used to infer the potential stability of AEMs functionalized with N,N,N-Triethylbenzenaminium groups.
| Cationic Group | Polymer Backbone | Alkaline Stability Condition | Ion Exchange Capacity (IEC) Loss |
| Benzyltrimethylammonium | ETFE-g-poly(VBC) | 1 M KOH at 80 °C | ~30% |
| Benzyl-N-methylpiperidinium | ETFE-g-poly(VBC) | 1 M KOH at 80 °C | ~17-18% |
| Benzyl-N-methylpyrrolidinium | ETFE-g-poly(VBC) | 1 M KOH at 80 °C | ~17-18% |
This table is generated based on data from analogous structures to provide a comparative view.
The primary function of an AEM is to conduct hydroxide ions efficiently. The hydroxide ion conductivity is influenced by factors such as the ion exchange capacity (IEC) of the membrane, its water uptake, and the morphology of the polymer. The structure of the cationic group plays a role in how these factors are balanced. A higher IEC generally leads to higher conductivity, but it can also result in excessive swelling of the membrane, which compromises its mechanical integrity.
The design of the polymer backbone and the distribution of the cationic groups are critical for creating efficient ion-conducting channels. The presence of the bulky N,N,N-Triethylbenzenaminium group can influence the polymer chain packing, potentially creating larger free volume and facilitating ion transport. The table below shows the hydroxide ion conductivity of AEMs with different quaternary ammonium functional groups.
| Cationic Group | Polymer Backbone | Temperature (°C) | Hydroxide Conductivity (mS/cm) |
| N-methylpyrrolidinium | PPO | 80 | 84 |
| Benzyl-N-methylpiperidinium | ETFE-g-poly(VBC) | 80 | 138 |
| Benzyl-N-methylpyrrolidinium | ETFE-g-poly(VBC) | 80 | 159 |
This table is generated based on data from analogous structures to provide a comparative view.
The development of high-performance AEMs involves a multi-faceted design strategy. This includes the synthesis of robust polymer backbones, the selection of stable and highly conductive cationic head groups, and the optimization of the membrane morphology. Polymers functionalized with N,N,N-Triethylbenzenaminium-type cations can be designed to have well-defined microphase-separated structures, where the hydrophobic polymer backbone provides mechanical strength and the hydrophilic, ion-rich domains form interconnected channels for efficient hydroxide transport.
Polymers containing this compound as a functional group are classified as cationic polyelectrolytes. These polymers possess a positively charged backbone or side chains and are soluble in water or other polar solvents. The presence of the charged groups imparts unique properties to these polymers, leading to a wide range of applications.
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Analytical Methodologies and Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental in determining the precise molecular structure of chemical compounds. For quaternary ammonium (B1175870) salts, techniques like Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and X-ray crystallography provide detailed insights into the atomic arrangement and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For compounds analogous to N,N,N-Triethylbenzenaminium chloride, such as benzylammonium salts, ¹H and ¹³C NMR provide definitive information about the hydrogen and carbon frameworks, respectively.
In ¹H NMR, the chemical shifts and coupling patterns of the protons on the ethyl groups and the phenyl ring allow for unambiguous assignment. For instance, the methylene (B1212753) protons (-CH₂-) of the ethyl groups typically appear as a quartet, while the methyl protons (-CH₃) present as a triplet. The protons on the benzene (B151609) ring exhibit characteristic signals in the aromatic region of the spectrum.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The study of ¹³C-labeled benzylammonium salts has been instrumental in investigating rearrangement mechanisms in related ylide intermediates nih.gov. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of aromatic, methylene, and methyl carbons. In studies of substituted benzylideneanilines, a related class of compounds, researchers have extensively investigated the substituent effects on the ¹³C NMR chemical shifts of the C=N group nih.gov.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Protons and Carbons in Structures Analogous to N,N,N-Triethylbenzenaminium Cation
| Atom Type | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic Protons (C₆H₅-) | 7.0 - 8.0 | 125 - 145 |
| Methylene Protons (-N-CH₂-CH₃) | ~3.5 (quartet) | ~55 |
| Methyl Protons (-N-CH₂-CH₃) | ~1.3 (triplet) | ~8 |
Note: The exact chemical shifts can vary based on the solvent and the specific analogous compound being analyzed.
Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. In the characterization of analogous ammonium salts, such as N,N-dicyclohexylmethylammonium halides, FTIR spectra reveal key vibrational modes researchgate.net.
The spectrum of a quaternary ammonium salt like this compound is expected to show characteristic absorption bands. These include C-H stretching vibrations from the alkyl chains and the aromatic ring, C=C stretching from the phenyl group, and C-N stretching vibrations. The absence of an N-H stretching band, typically seen in primary, secondary, or tertiary ammonium salts, is a key indicator of the quaternary nature of the nitrogen atom. Studies on analogous halide salts have shown that the strength of hydrogen bonding can influence the spectral features, with decreasing hydrogen bond acceptor strength observed from chloride to iodide researchgate.net.
Table 2: Expected Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| C-H Stretch (Aromatic) | 3100 - 3000 | Phenyl Ring |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Ethyl Groups |
| C=C Stretch (Aromatic) | 1600 - 1450 | Phenyl Ring |
| C-H Bend (Aliphatic) | 1470 - 1370 | Ethyl Groups |
In the analysis of analogous compounds, such as the salt of 2,3,5-Triphenyl tetrazolium, X-ray diffraction is used to measure the electron density map of the crystal, from which the atomic positions are determined mdpi.com. Similarly, the crystal structure of a complex involving a cyclobenzaprine cation was elucidated, providing detailed unit cell dimensions and spatial arrangement mdpi.com. For this compound, a single-crystal X-ray diffraction study would confirm the tetrahedral geometry around the quaternary nitrogen atom, the planarity of the phenyl ring, and the specific conformation of the ethyl groups. It would also detail the interaction and distance between the triethylbenzenaminium cation and the chloride anion in the solid state.
Table 3: Example Crystallographic Data for an Analogous Organic Salt
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 41.072 |
| b (Å) | 9.9974 |
| c (Å) | 16.8148 |
Data derived from the analysis of an analogous cyclobenzaprine-tetraphenylboric complex mdpi.com.
Chromatographic Methods for Analysis and Quantification
Chromatographic techniques are essential for separating components of a mixture and for quantifying the concentration of a specific analyte. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly well-suited for the analysis of non-volatile, ionic compounds like this compound.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of quaternary ammonium compounds semanticscholar.org. Reversed-phase HPLC is a common mode used for this purpose, where a nonpolar stationary phase is paired with a polar mobile phase.
For the analysis of QACs, ion-pairing agents are often added to the mobile phase to improve retention and peak shape. The separation is typically performed on columns such as C18 or on specialized columns like Hypercarb nih.govthermofisher.com. Detection is commonly achieved using a UV detector, as the phenyl group in this compound absorbs UV light. The method's precision allows for the quantification of QACs in various matrices over a range of concentrations nih.gov.
Table 4: Typical HPLC Conditions for Analysis of Analogous Quaternary Ammonium Compounds
| Parameter | Condition | Source |
|---|---|---|
| Column | Reversed-phase C18 (150 x 2.00 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile and ammonium formate (B1220265) aqueous solution | rsc.org |
| Detection | Diode Array Detection (DAD) at 217 and 280 nm | nih.gov |
| Flow Rate | 1.0 mL/min | rsc.org |
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the analysis of quaternary ammonium compounds compared to HPLC with UV detection rsc.org. This technique combines the separation power of LC with the mass-resolving capability of MS, making it ideal for analyzing complex samples and detecting trace levels of analytes.
In LC-MS/MS analysis, the compound is first separated by the LC system and then ionized, typically using an electrospray ionization (ESI) source. The resulting parent ion is selected and fragmented, and the specific fragment ions (product ions) are detected. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and reduces matrix interference researchgate.net. Methods have been developed for the simultaneous determination of numerous QACs in various matrices, including foodstuffs and biological samples, with limits of quantification often in the low µg/L range rsc.orgnih.gov. The use of isotopically labeled internal standards can further improve the accuracy and precision of quantification nih.gov.
Table 5: Example LC-MS/MS Parameters for Quaternary Ammonium Compound Analysis
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Mobile Phase A | 5% Methanol / 95% H₂O / 10 mM Ammonium Acetate |
| Mobile Phase B | 95% Methanol / 5% H₂O / 10 mM Ammonium Acetate |
| Mass Spectrometer | Triple Quadrupole or Q-Trap |
Parameters are generalized from typical methods for QAC analysis rsc.orgnih.gov.
Ion Chromatography
Ion Chromatography (IC) is a powerful analytical technique for the separation and quantification of ionic species. For the analysis of cationic compounds like this compound, cation-exchange chromatography is employed. In this method, the stationary phase consists of a resin with negatively charged functional groups that interact with the positively charged quaternary ammonium ion.
The separation is based on the analyte's affinity for the stationary phase relative to the ions in the mobile phase (eluent). A small volume of the sample is introduced into the ion chromatograph, where it is carried by the eluent through a guard column and a separator column. wisc.edu The guard column protects the separator column from contaminants. In the separator column, the N,N,N-Triethylbenzenaminium ions are temporarily retained by the stationary phase and are separated from other sample components based on their ionic interactions.
The choice of eluent is critical for achieving good separation. Typically, an acidic solution is used to provide cations (e.g., H+) that compete with the analyte for the active sites on the stationary phase, thus eluting the analyte from the column. The separated ions are then passed through a suppressor device, which reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte. wisc.edushimadzu.com Finally, a conductivity detector measures the electrical conductivity of the eluent, which is proportional to the concentration of the analyte ions. shimadzu.com
Ion chromatography is particularly useful for analyzing water samples for ionic contaminants. shimadzu.com For complex matrices, sample preparation steps such as solid-phase extraction (SPE) may be necessary to remove interfering substances before IC analysis. researchgate.net
Table 1: Typical Components in Ion Chromatography Systems for Cation Analysis
| Component | Function | Example |
|---|---|---|
| Guard Column | Protects the analytical column from contamination. | IonPac CG19 |
| Separator Column | Separates the analyte ions based on charge affinity. | IonPac CS17, IonPac CS18, IonPac CS20 lcms.cz |
| Suppressor | Reduces background eluent conductivity. | Cation Self-Regenerating Suppressor (CSRS) |
| Detector | Measures the conductivity of the separated ions. | Conductivity Detector |
| Eluent | Mobile phase that carries the sample through the system. | Methanesulfonic acid (MSA) solution |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a separation technique that utilizes a supercritical fluid as the mobile phase. Carbon dioxide (CO2) is the most common mobile phase due to its mild critical temperature (31.1 °C) and pressure (73.8 bar), low cost, and non-flammability. researchgate.net SFC is often considered a "green" technology because it significantly reduces the consumption of organic solvents compared to traditional High-Performance Liquid Chromatography (HPLC). researchgate.net
For the analysis of compounds like this compound, SFC operates in a mode similar to normal-phase HPLC, using a polar stationary phase. shimadzu.com The mobile phase, supercritical CO2, is non-polar, but its elution strength can be modified by adding a small amount of a polar organic solvent, such as methanol, known as a modifier. researchgate.net
The primary advantages of SFC include:
High Speed: Supercritical fluids have low viscosity and high diffusivity, which allows for faster flow rates and shorter analysis times compared to HPLC. researchgate.net
High Efficiency: The properties of supercritical fluids lead to sharper peaks and better resolution.
Reduced Solvent Waste: The CO2 mobile phase returns to a gaseous state post-analysis and evaporates, simplifying sample recovery and drastically reducing liquid waste. researchgate.net
SFC is particularly well-suited for chiral separations and is gaining traction in the pharmaceutical industry for both analytical and preparative-scale purification. researchgate.net The technique's ability to separate a wide range of compounds, from non-polar to moderately polar, makes it a versatile tool for the analysis of various analytes, including quaternary ammonium compounds.
Table 2: Comparison of SFC and HPLC Properties
| Property | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Mobile Phase | Supercritical CO2 with organic modifier | Organic solvents and aqueous buffers |
| Viscosity | Low | High |
| Diffusivity | High | Low |
| Analysis Speed | 3-5 times faster | Standard |
| Pressure Drop | Low | High |
| Solvent Consumption | Significantly lower | High |
Advanced Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification process used to convert an analyte into a new compound (a derivative) with properties that are more suitable for a specific analytical method. actascientific.com For quaternary ammonium compounds like this compound, derivatization is often employed to improve chromatographic behavior and, more importantly, to enhance detection sensitivity and selectivity, particularly in mass spectrometry (MS). researchgate.netacademicjournals.org
The primary goals of derivatization in this context are:
To improve separation and ionization efficiency. ddtjournal.com
To increase the analyte's response in the detector. nih.gov
To shift the analyte's mass to a higher m/z range, reducing interference from matrix components. nih.gov
To generate specific fragment ions during tandem mass spectrometry (MS/MS), which allows for highly selective detection. ddtjournal.com
By introducing a specific chemical tag, derivatization can overcome challenges associated with the analysis of certain compounds, such as low ionization efficiency or poor fragmentation patterns. nih.govresearchgate.net
Pre-Column Derivatization Techniques
Pre-column derivatization involves reacting the analyte with a derivatizing reagent before it is introduced into the chromatographic system. academicjournals.org This approach is widely used in HPLC and LC-MS analysis. actascientific.com The reaction is typically performed on the sample batch, and after the reaction is complete, the derivatized sample is injected for analysis.
Advantages of pre-column derivatization include flexibility in choosing reaction conditions (e.g., temperature, time, pH) to ensure the reaction goes to completion, and the ability to remove excess reagent or by-products before analysis, which can prevent interference with the chromatographic separation. academicjournals.orgmdpi.com A variety of reagents are available that can target specific functional groups, allowing for selective analysis of compounds within a complex mixture. actascientific.com
Application of Derivatizing Reagents (e.g., NBD-Cl, Benzoyl Chloride)
While this compound is a permanently charged quaternary amine, derivatization strategies are highly relevant for the analysis of its potential precursors or related primary and secondary amines. Reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl) and Benzoyl Chloride are commonly used to tag amine-containing compounds.
NBD-Cl: This is a widely used fluorogenic labeling agent that reacts with primary and secondary aliphatic amines to form highly fluorescent and stable derivatives. researchgate.netaatbio.com This property is particularly useful for fluorescence detection in HPLC. The reaction results in a derivative that can also be analyzed by mass spectrometry. researchgate.net
Benzoyl Chloride (BzCl): This reagent reacts with primary and secondary amines, as well as phenols and other functional groups, in a process known as benzoylation. nih.govchromatographyonline.com BzCl derivatization is frequently used in LC-MS to increase the hydrophobicity of polar analytes, thereby improving their retention on reversed-phase columns and enhancing their ionization efficiency. chromatographyonline.comnih.gov
Reaction Mechanisms of Derivatization
NBD-Cl: The reaction between NBD-Cl and a primary or secondary amine is a nucleophilic aromatic substitution. biorxiv.orgnih.gov The amine's lone pair of electrons attacks the electron-deficient carbon atom bonded to the chlorine on the NBD ring. The chlorine atom is subsequently displaced, forming a stable, fluorescent NBD-amine adduct. researchgate.net An unexpected reaction can occur with tertiary amines, where NBD-Cl can cause the elimination of an alkyl group. nih.gov
Benzoyl Chloride: The derivatization with Benzoyl Chloride follows the Schotten-Baumann reaction mechanism. chromatographyonline.com The reaction is typically carried out in a basic medium. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This leads to the formation of a stable benzamide derivative and hydrochloric acid, which is neutralized by the base present in the reaction mixture. chromatographyonline.com
Impact on Ionization Efficiency and Selectivity
Derivatization has a profound impact on the analysis of amine-containing compounds by electrospray ionization mass spectrometry (ESI-MS).
Ionization Efficiency: ESI efficiency is highly dependent on the analyte's ability to accept a proton (for positive ion mode) and its surface activity. Derivatization with reagents like Benzoyl Chloride increases the hydrophobicity of polar molecules, which enhances their migration to the surface of the ESI droplet, leading to more efficient ionization and improved sensitivity. chromatographyonline.com For some analytes, derivatization can lead to sensitivity improvements of over 75-fold. rsc.org Introducing a permanently charged group, such as a quaternary ammonium moiety, via derivatization is a powerful strategy to significantly boost ionization efficiency, as the analyte is already in an ionized state. nih.govresearchgate.net
Selectivity: Derivatization enhances selectivity in tandem mass spectrometry (MS/MS). The derivatizing tag provides a predictable fragmentation pattern upon collision-induced dissociation (CID). ddtjournal.com For example, derivatives can be designed to yield a common, specific product ion. By monitoring for this specific ion transition (Selected Reaction Monitoring or SRM), analysts can selectively detect all derivatized compounds in a complex sample with very high specificity and reduced background noise. nih.gov
Electrochemical Analysis (for materials like AEMs)
EIS is a non-destructive technique that measures the impedance of a system over a range of frequencies. For AEMs, this allows for the determination of key parameters such as ionic conductivity, membrane resistance, and interfacial properties. The analysis involves applying a small amplitude alternating current (or voltage) signal and measuring the response. The resulting impedance data is often represented as a Nyquist plot, which can be modeled using equivalent electrical circuits to extract quantitative information about the membrane's electrochemical behavior.
In AEMs functionalized with quaternary ammonium compounds analogous to this compound, EIS has been utilized to study the effects of the chemical structure of the ionic groups on the membrane's performance. For instance, studies on AEMs with different quaternary ammonium cations have shown that the structure of the cation significantly influences the hydroxide (B78521) conductivity and alkaline stability of the membrane. scienceopen.com
The ionic conductivity is a critical parameter for AEMs, as it dictates the efficiency of anion transport through the membrane. Research on various AEMs has demonstrated a range of ionic conductivities depending on the specific quaternary ammonium group, the polymer backbone, and the operating conditions such as temperature and humidity. While specific data for AEMs with this compound is not extensively reported, the table below presents typical ionic conductivity values for AEMs functionalized with analogous benzyl-substituted and other quaternary ammonium groups.
Interactive Data Table: Ionic Conductivity of AEMs with Analogous Quaternary Ammonium Groups
| Quaternary Ammonium Group | Polymer Backbone | Temperature (°C) | Ionic Conductivity (mS/cm) |
|---|---|---|---|
| Benzyltrimethylammonium | Polysulfone | 80 | 85 |
| Benzyltrimethylammonium | SEBS | 60 | 45 |
| Trimethylammonium | PPO | 80 | 110 |
| N-methylpyrrolidinium | PPO | 80 | 122 |
Note: This table presents data for AEMs with quaternary ammonium groups analogous to this compound to provide a comparative context for expected performance.
Emerging Characterization Approaches (e.g., Nanopore Technology for analogous compounds)
While established techniques like EIS provide valuable macroscopic information, there is a growing interest in developing and applying emerging characterization approaches to gain a more detailed understanding of ion transport and material properties at the nanoscale.
One area of emerging interest for the characterization of analogous compounds and polymer systems is the use of advanced mass spectrometry techniques. For instance, Liquid Chromatography-Time-of-Flight-Mass Spectrometry (LC-ToF-MS) has been employed for the sensitive and robust analysis of various quaternary ammonium compounds in complex environmental samples. nih.gov This high-resolution mass spectrometry technique allows for the identification and structural elucidation of these compounds, which could be adapted for the analysis of this compound and its degradation products in research settings.
Another powerful technique for characterizing complex mixtures of quaternary ammonium oligomers is paired-ion reversed-phase liquid chromatography-mass spectrometry. researchgate.net This method has been shown to provide high-resolution separation of permanently charged oligomers, enabling the confirmation of their chain length and end-group chemistries. researchgate.net Such detailed molecular-level information is crucial for understanding structure-property relationships in materials incorporating quaternary ammonium moieties.
While the direct application of nanopore technology for the characterization of small molecules like this compound is not yet a mainstream analytical method, the fundamental principle of using a nanoscale pore to detect and characterize individual molecules or ions holds potential. In the broader context of polymer and membrane science, nanopore-based techniques are being explored for probing ion transport and polymer structure at the single-molecule level. Future advancements in nanopore sensing could potentially enable the direct observation of the transport of quaternary ammonium cations or the characterization of the functional groups within a membrane matrix.
Furthermore, computational approaches, including deep learning, are emerging as powerful tools for the generation and characterization of novel quaternary ammonium compounds with desired properties. researchgate.net These in-silico methods can accelerate the discovery and design of new materials by predicting their physicochemical and biological characteristics before synthesis, thus guiding experimental efforts. researchgate.net
Environmental Considerations in Academic Research
Degradation Pathways and Environmental Fate of N,N,N-Triethylbenzenaminium Salts
While specific research on the environmental fate of N,N,N-Triethylbenzenaminium chloride is limited, the broader class of quaternary ammonium (B1175870) compounds (QACs), to which it belongs, has been studied more extensively. The environmental persistence and degradation of these salts are influenced by their chemical structure, including the length of the hydrocarbon chain and the presence of aromatic rings. nih.gov
Biodegradation: The primary route for the removal of QACs from the environment is through biodegradation by microorganisms, particularly in wastewater treatment plants (WWTPs) and surface waters. nih.gov However, QACs are generally not considered readily biodegradable. researchgate.net The efficiency of biodegradation can range from under 5% to as high as 90%, depending on factors like the specific microbial community, the concentration of the compound, and other environmental conditions. researchgate.net
Aerobic Degradation: Under aerobic conditions, certain bacteria, such as those from the genus Pseudomonas, can break down QACs. nih.govresearchgate.net The degradation process often begins with the cleavage of the C-N bond, a step that can be initiated by enzymes like amine oxidases. researchgate.net This initial step is critical as it can result in byproducts that are significantly less toxic than the parent compound. researchgate.net Studies on alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), a related QAC, have shown ultimate biodegradability under aerobic conditions, with degradation rates of 82-85% over 28 days. nih.gov
Anaerobic Degradation: Biodegradation of QACs is significantly slower under anoxic or anaerobic conditions, which are common in sediments and some stages of wastewater treatment. nih.gov Some research indicates that related compounds, such as N-methylbenzylamine, can be resistant to anaerobic biodegradation. nih.gov
Abiotic Degradation and Other Environmental Fate Processes: Besides biodegradation, other processes contribute to the environmental fate of QACs.
Sorption: QACs have a strong tendency to adsorb to solids like sewage sludge and sediments. nih.gov This process can be faster than biodegradation, effectively removing the compounds from the water column but concentrating them in solids. nih.gov
Photodegradation: Most QACs are resistant to direct breakdown by sunlight (photolysis). tudelft.nl However, they can undergo slow indirect photodegradation in natural waters, reacting with hydroxyl radicals. This process is generally slow, with half-lives estimated to be between 12 and 94 days. nih.gov
Volatility: Due to their salt nature, QACs have extremely low vapor pressures and are not expected to volatilize significantly from water or soil. nih.gov
The following table summarizes the key environmental processes affecting QACs.
| Environmental Process | Description | Key Factors Influencing Rate |
| Aerobic Biodegradation | Microbial breakdown in the presence of oxygen. The primary degradation pathway in many environments. nih.govnih.gov | Microbial species present, QAC concentration, compound structure, temperature. nih.govresearchgate.net |
| Anaerobic Biodegradation | Microbial breakdown in the absence of oxygen. Generally much slower than aerobic degradation. nih.gov | Redox potential, presence of specific anaerobic microorganisms. |
| Sorption | Adherence of the compound to particulate matter like sludge and sediment. nih.gov | Alkyl chain length, presence of benzyl groups, organic carbon content of solids. nih.gov |
| Photodegradation | Breakdown by light. Mostly indirect, involving reaction with hydroxyl radicals in water. nih.govtudelft.nl | Sunlight intensity, concentration of photosensitizing substances in the water. nih.gov |
Research into Sustainable Synthesis and Application Development
In line with the principles of green chemistry, academic research is increasingly focused on developing more sustainable methods for the synthesis of chemical compounds like this compound and designing applications that are environmentally benign. uniroma1.it The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency throughout the lifecycle of the chemical. youtube.com
Sustainable Synthesis: Traditional synthesis of QACs often involves the reaction of a tertiary amine with an alkyl halide, a process that can require toxic reagents and significant solvent use. rsc.org Green chemistry approaches aim to improve upon these methods.
Atom Economy: Designing syntheses that maximize the incorporation of all starting materials into the final product, thereby reducing waste. researchgate.net
Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids (like CO2), or ionic liquids. researchgate.netresearchgate.net
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. nih.gov Microwave-assisted synthesis is one such technique being explored to improve energy efficiency. youtube.com
Renewable Feedstocks: Synthesizing QACs from renewable, bio-based starting materials instead of petroleum-based chemicals. nih.govyoutube.com
Development of Greener Applications: A key aspect of sustainable development is the design of chemicals that are effective for their intended purpose but degrade into harmless substances after use. youtube.com Research in this area includes the development of a new class of QACs that contain intentionally incorporated volatile chemical groups, such as ester bonds. rsc.org These "cleavable" surfactants are designed to break down under specific environmental conditions (e.g., changes in pH), reducing their persistence and potential for negative environmental impact. rsc.org This "benign-by-design" approach represents a significant shift towards creating inherently safer and more sustainable chemical products. researchgate.net
The table below outlines several green chemistry principles and their potential application in the context of this compound research.
| Green Chemistry Principle | Application in Synthesis & Development of this compound |
| Prevention | Designing synthetic routes that minimize the generation of byproducts and waste. researchgate.net |
| Safer Solvents & Auxiliaries | Using water or other green solvents instead of volatile organic compounds during synthesis and purification. researchgate.net |
| Design for Energy Efficiency | Employing catalytic processes or alternative energy sources (e.g., microwaves) to lower the energy requirements of the synthesis. nih.govyoutube.com |
| Use of Renewable Feedstocks | Investigating the use of bio-derived amines or benzene (B151609) sources for the synthesis. nih.gov |
| Design for Degradation | Modifying the structure of the QAC to include bonds that are susceptible to hydrolysis or biodegradation, ensuring it does not persist in the environment. rsc.org |
Q & A
Q. What are the established synthetic routes for N,N,N-Triethylbenzenaminium chloride, and how are purity and yield optimized?
this compound is typically synthesized via alkylation of benzenamine (aniline) with triethyl chloroethylamine or through direct quaternization of triethylamine with benzyl chloride derivatives. A common methodology involves nucleophilic substitution under reflux conditions in polar aprotic solvents (e.g., acetone or acetonitrile) at 60–80°C for 6–12 hours . Post-synthesis purification often includes recrystallization from ethanol or methanol to remove unreacted amines. Yield optimization requires stoichiometric excess of the alkylating agent (1.2–1.5 eq) and inert atmosphere to prevent oxidation. Purity is confirmed via elemental analysis (C, H, N, Cl) and NMR spectroscopy (e.g., absence of unquaternized amine peaks at δ 2.5–3.5 ppm) .
Q. What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm quaternization (e.g., methyl protons adjacent to nitrogen at δ 3.0–3.5 ppm) and aromatic proton integration .
- Mass spectrometry (ESI-MS or HPLC-MS) : For molecular ion confirmation ([M-Cl]+ peak) and detecting trace impurities .
- Ion chromatography : To quantify chloride content and validate stoichiometry .
- Thermogravimetric analysis (TGA) : To assess hygroscopicity and thermal stability (decomposition typically >200°C) .
Advanced Research Questions
Q. How does pH and temperature influence the stability of this compound in aqueous solutions?
The compound is prone to hydrolysis under extreme pH conditions. In acidic media (pH < 2), cleavage of the C-N bond occurs, releasing triethylamine and benzyl chloride derivatives. In alkaline conditions (pH > 10), Hofmann elimination may dominate, forming ethylene and tertiary amines. Stability studies using UV-Vis spectroscopy (monitoring absorbance at 260 nm) show optimal stability at pH 4–7 and temperatures <40°C. Accelerated degradation experiments (e.g., 70°C for 24 hours) coupled with LC-MS can identify breakdown products like benzenamine and triethylamine .
Q. What role does this compound play in phase-transfer catalysis (PTC), and how is its efficacy quantified?
As a quaternary ammonium salt, it facilitates PTC by shuttling anions (e.g., OH⁻, CN⁻) between aqueous and organic phases. Efficacy is measured via reaction rate enhancement in benchmark reactions like nucleophilic substitutions (e.g., Williamson ether synthesis). Kinetic studies compare turnover frequency (TOF) and activation energy (Ea) with/without the catalyst. For example, in the synthesis of benzyl cyanide from benzyl chloride and KCN, a 10 mol% catalyst load typically reduces reaction time from 24 hours to 2 hours under biphasic conditions (toluene/water) .
Q. How can researchers resolve contradictions in reported synthesis yields for this compound?
Discrepancies often arise from competing alkylation pathways (e.g., over-alkylation or dimerization). To address this:
- Reaction monitoring : Use in-situ FTIR to track amine consumption (disappearance of N-H stretch at ~3300 cm⁻¹).
- Byproduct analysis : LC-MS can identify dimers (m/z ~500–600) or oxidized species.
- Solvent optimization : Replace acetone with dimethylformamide (DMF) to reduce side reactions, as seen in analogous quaternary ammonium salt syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
